molecular formula C4H4N6O7 B14273659 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole CAS No. 140657-62-1

1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B14273659
CAS No.: 140657-62-1
M. Wt: 248.11 g/mol
InChI Key: XYTDVAGQPSGTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of nitroso and trinitromethyl groups attached to an imidazole ring

Preparation Methods

The synthesis of 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:

    Nitrosation: Introduction of the nitroso group through the reaction of an amine precursor with nitrous acid.

    Nitration: Incorporation of the trinitromethyl group via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Cyclization: Formation of the imidazole ring through cyclization reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or trinitromethyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trinitromethyl group can interact with nucleophiles, affecting various biochemical processes.

Comparison with Similar Compounds

1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole can be compared with other nitroso and trinitromethyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

140657-62-1

Molecular Formula

C4H4N6O7

Molecular Weight

248.11 g/mol

IUPAC Name

1-nitroso-2-(trinitromethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C4H4N6O7/c11-6-7-2-1-5-3(7)4(8(12)13,9(14)15)10(16)17/h1-2H2

InChI Key

XYTDVAGQPSGTMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.